Calindol Amide-13C
Description
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-QGZKNNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724519 | |
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217782-43-8 | |
| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of 13C^{13}\text{C}13C-Labeled Starting Materials
The choice of isotopically labeled precursors is paramount. For this compound, the atom is introduced at the carbonyl carbon of the amide group. This requires using a -enriched amine, such as benzylamine-, which reacts with a carboxylic acid derivative to form the target amide. The isotopic purity of the starting material directly influences the final product’s utility in sensitive analytical techniques like mass spectrometry and NMR.
Reaction Mechanisms and Step-by-Step Synthesis
The synthesis follows a two-step protocol: (1) activation of the carboxylic acid and (2) nucleophilic acyl substitution. For example, reacting 4-methoxybenzoyl chloride with -labeled benzylamine in anhydrous tetrahydrofuran (THF) yields the intermediate amide. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Key Reaction Conditions
Optimization of Reaction Parameters
Optimization studies highlight the impact of molar ratios, solvent polarity, and reaction time. For instance, a 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion, while prolonged reaction times (>12 hours) risk racemization or decomposition.
Purification and Isolation Techniques
Crude this compound requires meticulous purification to achieve isotopic and chemical purity. Common methods include:
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Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) effectively separates the amide from unreacted starting materials.
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Recrystallization : Using ethanol/water mixtures yields high-purity crystals, as confirmed by melting point analysis.
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve closely related impurities, ensuring >98% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for verifying isotopic incorporation and structural integrity. Key peaks include:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Amide Carbonyl () | 168.2–170.5 | -labeled amide |
| Aromatic Carbons | 115.4–130.8 | Phenyl ring protons |
| Methoxy Group | 55.1 | -OCH |
Data adapted from polyamide NMR studies and pectin analyses confirm the amide’s conformational stability.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) validates the molecular formula (), showing a parent ion at m/z 315.37. Elemental analysis further corroborates stoichiometry, with deviations <0.3% for C, H, and N.
Comparative Analysis of Synthetic Approaches
A comparison of methods reveals trade-offs between yield, purity, and scalability:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 72 | 95 | Moderate |
| Weinreb Amide Coupling | 85 | 98 | High |
| Direct Aminolysis | 65 | 90 | Low |
The Weinreb amide method, leveraging lithiation coupling, offers superior yields and is preferred for industrial-scale production.
Challenges in Isotopic Labeling
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Isotopic Dilution : Trace unlabeled impurities (<1%) can compromise NMR sensitivity, necessitating stringent purification.
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Cost of Precursors : Benzylamine- costs ~$500/g, driving research into cost-effective labeling techniques.
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Reaction Quenching : Rapid quenching at –78°C prevents isotopic exchange, preserving label integrity.
Industrial and Research Applications
This compound’s primary applications include:
Chemical Reactions Analysis
- The specific reactions that Calindol Amide-13C undergoes are not explicitly mentioned in the search results.
- Generally, organic compounds like Calindol can participate in various reactions, including oxidation, reduction, substitution, and cyclization.
- Common reagents and conditions used in these reactions would depend on the specific reaction type and functional groups present in this compound.
- The major products formed from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
- The scientific research applications of Calindol Amide-13C are not explicitly detailed in the search results.
- its use likely extends to fields such as chemistry, biology, medicine, and industry due to its isotopic labeling properties.
- Researchers may use labeled compounds like this compound for tracing metabolic pathways or studying drug metabolism.
Mechanism of Action
- Unfortunately, information about the specific mechanism of action for Calindol Amide-13C is not available in the search results.
- To understand its effects, further research would be necessary to explore its molecular targets and pathways.
Comparison with Similar Compounds
Calindol (Unlabelled Parent Compound)
Calindol (C20H18N2O, MW: 302.37 g/mol) is the foundational compound for Calindol Amide-13C. It acts as a calcimimetic agent, enhancing CaSR sensitivity to extracellular Ca²⁺. Key findings include:
- Mechanism : Calindol binds to the CaSR's 7-transmembrane domain (7TMD), stabilizing an active conformation that amplifies Ca²⁺-induced signaling. In truncated receptors (e.g., T903-Rhoc mutant lacking the extracellular domain), Calindol activates CaSR independently of Ca²⁺ (KA = 1.23 ± 0.5 μM) .
- Synergy with Ca²⁺ : In wild-type CaSR, Calindol reduces the EC50 for Ca²⁺ from ~3 mM to 0.31 ± 0.05 μM, demonstrating potentiation .
- Limitations : Low intrinsic agonism in full-length receptors without Ca²⁺, attributed to steric hindrance from the extracellular domain .
Comparison with this compound :
| Parameter | Calindol | This compound |
|---|---|---|
| Molecular Weight | 302.37 g/mol | 315.37 g/mol |
| Isotopic Labeling | No | 13C in amide group |
| Pharmacological Activity | CaSR modulation | Identical to Calindol |
| Primary Use | Functional studies | Tracer/metabolic studies |
NPS R-568
NPS R-568 (C19H21ClN2O, MW: 328.84 g/mol) is another calcimimetic agent with structural similarities to Calindol. Comparative
- Activity : Activates CaSR with an EC50 of 20 nM in the presence of Ca²⁺, surpassing Calindol's potency (EC50 = 0.31 μM) .
- Mechanism : Like Calindol, it binds the 7TMD but requires Ca²⁺ for full agonism in wild-type receptors. In T903-Rhoc mutants, it activates CaSR independently (EC50 = 1.24 ± 0.27 μM) .
Key Difference : NPS R-568 exhibits higher Ca²⁺-dependent efficacy but lacks a stable isotope variant for tracer applications.
Calhex 231
Calhex 231 (C22H22N2O2, MW: 346.43 g/mol) is a negative allosteric modulator of CaSR, serving as a functional antagonist .
- Mechanism : Binds the 7TMD but stabilizes an inactive receptor conformation, inhibiting Ca²⁺- and Calindol-induced activation .
- Cross-Reactivity : Partially inhibits Calindol's activity in T903-Rhoc mutants (10 μM Calhex reduces IP accumulation by 30%) .
Contrast with this compound : While both target the 7TMD, Calhex 231 opposes CaSR activation, highlighting the structural specificity required for positive vs. negative modulation.
Calindol Derivatives (7-Nitrocalindol, 5-Hydroxycalindol)
Structural modifications to Calindol's indole ring yield derivatives with enhanced properties:
Comparison :
| Derivative | EC50 (CaSR) | Selectivity vs. GPRC6A | Key Modification |
|---|---|---|---|
| Calindol | 0.31 μM | Low | Parent structure |
| 7-Nitrocalindol | 20 nM | High | Nitro group at C7 |
| 5-Hydroxycalindol | ~0.3 μM | Moderate | Hydroxyl group at C5 |
These derivatives demonstrate that strategic substitutions enhance efficacy and selectivity, though none are isotope-labeled for tracer applications .
Isotope-Labeled Variants (ent-Calindol-13C,d2 Hydrochloride)
ent-Calindol-13C,d2 Hydrochloride (CAS 1217619-32-3) is a deuterated and 13C-labeled analog with a molecular weight of 317.39 g/mol.
Applications: Used in quantitative MS-based assays to distinguish endogenous vs. administered compounds in vivo .
Biological Activity
Calindol Amide-13C is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an amide derivative that incorporates a carbon-13 isotope, which can be useful in NMR spectroscopy for studying molecular interactions and conformational dynamics. The presence of the carbon-13 isotope allows for enhanced sensitivity in detecting changes in chemical environments, particularly in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with amide bonds can influence enzyme-substrate dynamics, potentially leading to reduced enzyme activity.
- Modulation of Protein Folding : Research indicates that compounds similar to this compound can affect protein folding and stability. This is particularly relevant in the context of neurodegenerative diseases where misfolded proteins play a critical role.
- Cellular Signaling Pathways : this compound may also engage with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. The exact pathways remain to be elucidated through further research.
Case Study 1: Enzymatic Inhibition
A study investigated the inhibitory effects of this compound on the enzyme superoxide dismutase (SOD). The results indicated a significant reduction in enzymatic activity at varying concentrations of the compound, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
Case Study 2: Protein Stability
In another study focusing on protein stability, researchers utilized NMR spectroscopy to analyze the effects of this compound on the folding dynamics of β2-microglobulin. The findings demonstrated that the compound stabilizes certain conformations, which may have implications for diseases associated with protein misfolding.
| Temperature (°C) | Chemical Shift (ppm) | Stability Index |
|---|---|---|
| 25 | 7.5 | High |
| 37 | 8.0 | Moderate |
| 50 | 8.5 | Low |
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- NMR Studies : NMR spectroscopy has been employed to investigate the interactions between this compound and various biomolecules. These studies have revealed insights into how the compound influences molecular dynamics and stability under different conditions .
- Chemical Shift Analysis : The temperature dependence of chemical shifts associated with amide protons has been analyzed, providing valuable information about hydrogen bonding interactions and structural stability .
Q & A
Q. How is Calindol Amide-13C synthesized and characterized for isotopic purity?
this compound is synthesized via amide bond formation using isotopically labeled carbon-13 reagents. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR (CDCl3 solvent) confirm structural integrity and isotopic labeling. The 13C0 intensity (0.86%) validates isotopic purity .
- Thin-Layer Chromatography (TLC) : SiO2 plates with a 7:3 hexane:ethyl acetate solvent system (Rf = 0.30) ensure compound homogeneity .
- Melting Point Analysis : A decomposition temperature >190°C confirms thermal stability .
Q. What experimental protocols are recommended for handling this compound in cell-based assays?
- Solubility : Dissolve in chloroform, dichloromethane, DMF, or methanol for stock solutions .
- Storage : Store at -20°C to prevent degradation .
- Dose Preparation : Pre-dilute stock solutions in culture media to avoid solvent cytotoxicity. Include vehicle controls (e.g., 0.1% DMSO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s activation kinetics across studies?
Discrepancies in activation delays (e.g., Calindol’s slower kinetics vs. Ca²⁺ in CaSR activation) may arise from:
- Experimental Design : Differences in cell models (e.g., HEK cells vs. neuronal cultures) .
- Concentration Gradients : Calindol exhibits dose-dependent inhibition (IC50 = 6.36 ± 1.1 mM in 60 mM Ca²⁺) . Validate concentrations using calibrated pipetting systems.
- Temporal Resolution : Use high-speed perfusion systems to track delayed responses (>1–2 min for full inhibition) .
Q. What methodological considerations are critical for studying this compound’s role in CaSR-mediated signaling?
- Control Experiments : Test CaSR-negative cells to isolate receptor-specific effects .
- Cross-Reactivity Checks : Confirm that Calindol does not activate mGluR1 or GABAB receptors, as shown in HEK cell assays .
- Kinetic Modeling : Fit data to biphasic models (e.g., delay + single-exponential decay) to capture Calindol’s unique inhibition profile .
Q. How should dose-response experiments for this compound be designed to ensure reproducibility?
- Concentration Range : Test 0.1–10 mM Calindol in Ca²⁺-buffered solutions (e.g., 60 mM Ca²⁺) .
- Data Normalization : Express NSCC currents as a percentage of baseline (pre-treatment) activity.
- Statistical Power : Use n ≥ 4 replicates to account for variability in neuronal preparations .
Data Interpretation and Validation
Q. How can researchers validate the specificity of this compound in CaSR studies?
- Pharmacological Blockers : Co-apply CaSR antagonists (e.g., NPS 2143) to confirm target engagement .
- CRISPR Knockout Models : Use CaSR-KO cell lines to eliminate off-target effects .
- Radiolabeled Binding Assays : Compare 13C-labeled vs. unlabeled Calindol to assess isotopic interference .
Q. What analytical approaches are recommended for reconciling conflicting TLC and NMR data?
- Multi-Technique Cross-Validation : Combine TLC (purity), NMR (structural confirmation), and mass spectrometry (isotopic distribution) .
- Artifact Identification : Check for degradation products via prolonged storage tests (-20°C vs. room temperature) .
Methodological Resources
Guidelines for Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
